Secoxyloganin

Oncology Breast Cancer Cytotoxicity

Secoxyloganin is a cleaved-ring secoiridoid glycoside structurally distinct from intact iridoids like loganin or sweroside—generic substitution without comparative data compromises research specificity. Key differentiators: 5.8-fold selective cytotoxicity against MDA-MB-231 TNBC cells over normal breast epithelium, ideal for SAR-driven therapy development; defined 6.25 μg/mL minimum antiviral protection concentration against PRRSV; quantifiable in vivo anti-allergic activity via blood flow preservation. Serves as a validated quantitative marker for Lonicerae japonicae species authentication via HPLC-DAD or UFLC-QTRAP-MS/MS. Procure for selectivity profiling, biosynthetic pathway studies, and biomarker assay development.

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
CAS No. 58822-47-2
Cat. No. B110862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecoxyloganin
CAS58822-47-2
Synonymssecoxy-loganin
secoxyloganin
Molecular FormulaC17H24O11
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1
InChIKeyMQLSOVRLZHTATK-PEYNGXJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Secoxyloganin (CAS 58822-47-2): A Secoiridoid Glycoside with Quantifiable Differentiation for Inflammation, Oncology, and Virology Research


Secoxyloganin (CAS 58822-47-2) is a secoiridoid glycoside found in plants of the Lonicera genus, particularly Lonicera japonica . It belongs to a class of natural products characterized by a cleaved cyclopentane ring system, distinguishing it structurally from intact iridoids [1]. The compound has demonstrated quantifiable biological activities including cytotoxicity against specific cancer cell lines, anti-allergic effects in vivo, and antiviral protection, with defined concentrations required for these effects [2].

Why Secoxyloganin (CAS 58822-47-2) Cannot Be Simply Replaced by Other Secoiridoids or Iridoids in Research Applications


Secoxyloganin exhibits distinct structural features and biological activities compared to closely related iridoid and secoiridoid analogs [1]. Even within the same plant source (Lonicera japonica), the concentrations and bioactivities of secoxyloganin, loganin, and sweroside differ significantly, leading to distinct pharmacological profiles [2]. Generic substitution without quantifiable comparative data risks compromising the specificity of research outcomes, as the compound's unique secoiridoid skeleton and specific substitution pattern confer distinct molecular interactions and potency levels that are not interchangeable with other in-class compounds [3].

Secoxyloganin (CAS 58822-47-2): Quantified Differentiation and Comparative Performance in Key Assays


Secoxyloganin Demonstrates Selective Cytotoxicity Against Triple-Negative Breast Cancer Cells with 5.8-Fold Higher Potency Than Normal Breast Epithelial Cells

Secoxyloganin exhibited selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 6.5 μM, which was significantly lower (p < 0.05) than the IC50 of 38 μM against normal fR2 breast epithelial cells, indicating a 5.8-fold selectivity window [1].

Oncology Breast Cancer Cytotoxicity

Secoxyloganin Shows Moderate Anti-Trypanosomal Activity with an IC50 of 74.2 μg/mL, Positioning It as a Weaker but Structurally Informative Agent Compared to Gentian Violet

In vitro evaluation against Trypanosoma cruzi trypomastigotes revealed that secoxyloganin had an IC50 of 74.2 μg/mL, compared to the standard drug gentian violet with an IC50 of 7.5 μg/mL [1]. This quantifies secoxyloganin as approximately 10-fold less potent than the positive control.

Parasitology Chagas Disease Trypanosoma cruzi

Secoxyloganin, Alongside Loganin and Sweroside, Inhibits Allergic Blood Flow Decrease in Sensitized Mice, with Activity Correlated to Specific Structural Features

In a hen egg-white lysozyme (HEL)-sensitized mouse model, secoxyloganin at 10 mg/mL prevented the decrease in tail vein blood flow, a marker of allergic inflammation [1]. Notably, the study found that iridoids with an sp³ hybridized C-8 atom (including secoxyloganin, loganin, sweroside, morroniside, and catalpol) exhibited this allergy-preventive effect, whereas compounds with a double bond at C-7, C-8 (geniposide, asperuloside, aucubin) did not [2].

Immunology Allergy Iridoid SAR

Secoxyloganin Exhibits Moderate Cytotoxicity Against Human Dermal Fibroblasts (IC50 = 78.1 μM), Providing a Baseline for Assessing Its Safety Profile in Topical or Systemic Applications

Secoxyloganin demonstrated cytotoxicity against normal human dermal fibroblasts with an IC50 of 78.1 μM [1]. This value serves as a reference point for evaluating the compound's potential off-target effects in normal human cells, particularly when compared to its activity in cancer cell lines.

Toxicology Dermatology Safety Assessment

Secoxyloganin Provides Protective Effect Against PRRSV Infection in Cells at a Minimum Concentration of 6.25 μg/mL

Secoxyloganin was reported to possess a protective effect on porcine reproductive and respiratory syndrome virus (PRRSV) infected cells, with a minimum protection concentration of 6.25 μg/mL .

Virology PRRSV Antiviral

Secoxyloganin Exhibits Antibacterial Activity Against E. coli and S. aureus at 2 mg/disc in a Disc Diffusion Assay

In a disc diffusion assay, secoxyloganin showed activity against Escherichia coli and Staphylococcus aureus when applied at a concentration of 2 mg per disc [1]. The size of the inhibition zone is not specified, limiting direct comparability.

Microbiology Antibacterial Natural Products

Secoxyloganin (CAS 58822-47-2): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Selective Anti-Cancer Lead Optimization in Triple-Negative Breast Cancer Models

Given its 5.8-fold selectivity for MDA-MB-231 cells over normal breast epithelial cells [1], secoxyloganin is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing selective therapies for triple-negative breast cancer. Its moderate potency allows for the exploration of chemical modifications to enhance activity while maintaining selectivity.

Investigation of Allergy-Preventive Mechanisms via C-8 sp³ Hybridization-Dependent Pathways

Secoxyloganin's demonstrated activity in preventing allergic blood flow decrease in vivo, which is shared with a specific subset of iridoids containing an sp³ hybridized C-8 atom [1], makes it a valuable tool for elucidating the molecular mechanisms underlying this class effect. Researchers can use secoxyloganin as a reference compound to study the signaling pathways involved.

Standardization and Quality Control of Lonicera japonica-Based Herbal Products

Secoxyloganin is one of the key differential constituents between Lonicerae japonicae flos (LJF) and Lonicerae japonicae caulis (LJC), with significant differences in concentration [1]. It can serve as a quantitative marker for species authentication and batch-to-batch consistency, particularly in HPLC-DAD or UFLC-QTRAP-MS/MS methods [2].

Antiviral Screening and Mechanistic Studies in PRRSV Models

The defined minimum protection concentration of 6.25 μg/mL against PRRSV-infected cells [1] positions secoxyloganin as a candidate for further antiviral screening. It can be used in cell-based assays to explore its mechanism of action and potential synergistic effects with existing antiviral agents.

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